molecular formula C22H15FN2O3S B14085003 1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085003
M. Wt: 406.4 g/mol
InChI Key: YAABOMIYSXIPLX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and chromeno-pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting with the preparation of the thiazole and chromeno-pyrrole intermediates. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. The thiazole ring, in particular, is known to interact with proteins and nucleic acids, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C22H15FN2O3S

Molecular Weight

406.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15FN2O3S/c1-11-3-8-16-15(9-11)19(26)17-18(13-4-6-14(23)7-5-13)25(21(27)20(17)28-16)22-24-12(2)10-29-22/h3-10,18H,1-2H3

InChI Key

YAABOMIYSXIPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=C(C=C5)F

Origin of Product

United States

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